N-(Cyclopropylmethyl)-3-methanesulfonylaniline
Description
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-methylsulfonylaniline |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3 |
InChI Key |
ILHJRGHZLPKXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-3-methanesulfonylaniline typically involves the reaction of 3-methanesulfonylaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-3-methanesulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or the aromatic ring.
Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or other electrophiles can react with the aniline nitrogen under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the methanesulfonyl group or the aromatic ring.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-3-methanesulfonylaniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-3-methanesulfonylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and the methanesulfonyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The structural and electronic properties of sulfonamides are heavily influenced by their substituents. Below is a comparative analysis with key analogs:
Table 1: Substituent and Electronic Properties Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves direct sulfonation, whereas fluorinated analogs require multi-step protocols with specialized reagents like SO₃ .
- Diastereomer formation (e.g., in 6i) complicates purification, a challenge absent in simpler sulfonamides like the target .
Table 3: Property and Application Comparison
Biological Activity
N-(Cyclopropylmethyl)-3-methanesulfonylaniline is an organic compound characterized by a unique molecular structure that combines a cyclopropylmethyl group, a methanesulfonyl group, and an aniline moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 239.30 g/mol
- Key Functional Groups :
- Cyclopropylmethyl group: Contributes to the compound's unique reactivity.
- Methanesulfonyl group: Enhances solubility and potential interactions in biological systems.
- Aniline structure: Provides a platform for further chemical modifications.
Enzyme Inhibition
Research indicates that compounds with similar methanesulfonyl groups exhibit significant enzyme inhibition properties. For instance, methanesulfonamide derivatives have been shown to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This suggests that this compound may also possess similar inhibitory effects, potentially impacting lipid metabolism and cardiovascular health .
Antitumor Activity
Preliminary studies on related compounds have shown promising antitumor activity. For example, a compound structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates were reported to be as high as 100% at specific concentrations, indicating strong potential for further development in cancer therapeutics .
Study 1: Anticancer Activity
In a comparative study of several compounds, one derivative showed IC50 values ranging from 6.92 to 8.99 μM against HepG2 liver carcinoma cells. The mechanism involved apoptosis induction through mitochondrial pathways and cell cycle arrest at the S phase . This suggests that this compound may share similar mechanisms of action due to structural similarities.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
Study 2: Mechanistic Insights
Further investigations into the mechanisms of action revealed that related compounds could induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, alongside activation of caspase-3 . This pathway is critical for developing therapeutic agents targeting cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(Cyclobutylmethyl)-3-methanesulfonylaniline | Cyclobutyl instead of cyclopropyl | Increased stability due to larger ring size |
| N-(Cyclohexylmethyl)-3-methanesulfonylaniline | Cyclohexyl group | Greater steric hindrance and stability |
| 4-Methoxy-N-(cyclopropylmethyl)aniline | Methoxy group on the para position | Enhanced electron-donating effects |
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(Cyclopropylmethyl)-3-methanesulfonylaniline and its derivatives?
- Methodology: The compound can be synthesized via multi-step reactions involving cyclopropylmethylamine and sulfonylating agents. For example, describes a protocol where cyclopropylmethyl groups are introduced via alkylation or nucleophilic substitution. A typical route involves:
Reacting cyclopropylmethylamine with a methanesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
Purification using column chromatography or recrystallization.
Yields are optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. How is This compound characterized structurally?
- Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and thin-layer chromatography (TLC) are standard. For instance:
- ¹H-NMR : Peaks at δ 0.5–1.2 ppm (cyclopropyl protons), δ 3.0–3.5 ppm (sulfonyl-CH₃), and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns.
- TLC : Rf values are compared against reference standards in solvent systems like ethyl acetate/hexane (3:7) .
Q. What solvents and reaction conditions stabilize This compound during synthesis?
- Methodology: Polar aprotic solvents (e.g., dichloromethane, pyridine) are preferred to minimize hydrolysis. notes that reactions in pyridine with DMAP as a catalyst improve sulfonylation efficiency. Stability is enhanced at neutral pH and low temperatures (0–5°C) .
Advanced Research Questions
Q. How can reaction yields for This compound be optimized in multi-step syntheses?
- Stepwise purification : Intermediate isolation (e.g., mesylate formation) improves final product purity.
- Catalyst selection : Triethylamine or DMAP accelerates sulfonylation, reducing side-product formation.
- Temperature control : Lower temperatures (e.g., 0°C) during cyclopropane ring formation prevent ring-opening side reactions .
Q. What analytical techniques resolve contradictions in spectroscopic data for This compound derivatives?
- Methodology: Advanced techniques include:
- 2D-NMR (COSY, HSQC) : Assigns overlapping cyclopropyl and aromatic proton signals.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃NO₂S) with <2 ppm error.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the cyclopropylmethyl group influence the compound’s pharmacological activity?
- Methodology: demonstrates that the cyclopropylmethyl group enhances lipophilicity and metabolic stability. For CB2 receptor agonists, this moiety improves binding affinity (IC₅₀ = 2.9 nM) and selectivity (SI = 1400). Assays include:
- Radioligand binding : To measure receptor affinity.
- Liver microsome stability tests : To assess metabolic degradation rates .
Q. What strategies mitigate degradation of This compound under acidic/basic conditions?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
